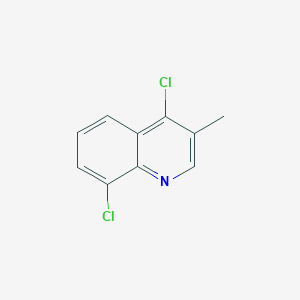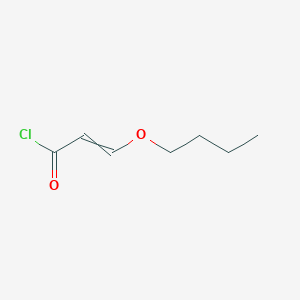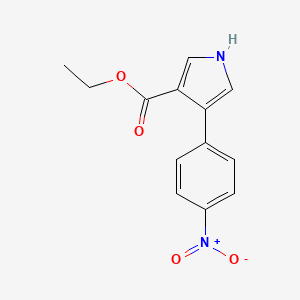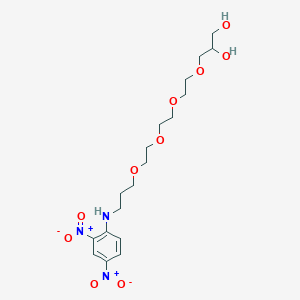
1,1-Cyclopropanediethanol
Übersicht
Beschreibung
1,1-Cyclopropanediethanol is a chemical compound with the molecular formula C7H14O2 . It consists of 14 Hydrogen atoms, 7 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
This compound contains a total of 23 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, and 2 primary alcohols . The molecular structure of this compound can be analyzed using various computational methods, such as molecular mechanics calculations and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Cyclopropane structures, including 1,1-cyclopropanedicarboxylate compounds, have been the subject of numerous investigations due to their unique reactivity . Their reactivity can be compared with that of an α,β-unsaturated carbonyl, which undergoes a conjugate addition reaction and, depending on the nature of the nucleophile, can lead to a cycloaddition reaction .
Wissenschaftliche Forschungsanwendungen
Medizin
1,1-Cyclopropanediethanol: hat potenzielle Anwendungen im medizinischen Bereich, insbesondere bei der Synthese von Arzneimitteln. Seine Struktur kann genutzt werden, um Verbindungen mit signifikanter biologischer Aktivität zu erzeugen. So sind beispielsweise Cyclopropanderivate für ihre antibakteriellen Eigenschaften bekannt und werden bei der Produktion von Antibiotika eingesetzt .
Landwirtschaft
In der Landwirtschaft könnte This compound zur Synthese von Pflanzenwachstumsregulatoren oder Pestiziden verwendet werden. Der Cyclopropanring ist ein häufiges Motiv in Naturprodukten, von denen einige wachstumsstimulierende oder pestizide Wirkungen haben .
Materialwissenschaften
Diese Verbindung kann als Baustein in der Materialwissenschaft zur Synthese von Polymeren oder Beschichtungen mit einzigartigen Eigenschaften dienen. Der Cyclopropanring kann Steifigkeit und Beständigkeit gegen chemischen Abbau verleihen .
Umweltwissenschaften
This compound: kann an der Synthese von Chemikalien beteiligt sein, die in Umweltbehandlungsprozessen verwendet werden, wie z. B. der Behandlung von Schadstoffen oder der Entwicklung von grünen Katalysatoren .
Energieerzeugung
Im Zusammenhang mit der Energieerzeugung könnte This compound ein Vorläufer bei der Synthese von Brennstoffen oder Additiven sein, die die Brennstoffeffizienz verbessern. Seine Derivate könnten in Prozessen wie der Hydrierung verwendet werden, um effizientere Energiequellen zu erzeugen .
Lebensmittelindustrie
Obwohl This compound nicht direkt in Lebensmitteln verwendet wird, könnte es ein Vorläufer bei der Synthese von Aromen oder Konservierungsstoffen sein. Seine Derivate könnten dazu beitragen, die Haltbarkeit und den Geschmack von Lebensmitteln zu verbessern .
Kosmetik
In der Kosmetikindustrie könnte This compound zur Herstellung von Emulgatoren oder anderen Additiven verwendet werden, die die Textur und Stabilität von Kosmetikprodukten verbessern .
Chemische Synthese
Schließlich ist This compound wertvoll in der chemischen Synthese, da es als vielseitiges Zwischenprodukt für die Konstruktion komplexer organischer Moleküle dient. Seine einzigartige Reaktivität aufgrund des gespannten Cyclopropanrings macht es zu einer nützlichen Verbindung in der synthetischen organischen Chemie .
Eigenschaften
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclopropyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-7(1-2-7)4-6-9/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQCNKZNMTORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704677 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80438-88-6 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclopropanediethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505283.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)


![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)
![[1,1'-Biphenyl]-3,4-diamine, dihydrochloride](/img/structure/B1505294.png)






![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)